Dimemorfan
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Overview
Description
Dimemorfan, also known as 3,17-dimethylmorphinan, is a non-narcotic antitussive (cough suppressant) belonging to the morphinan family. It is widely used in Japan and is also marketed in Spain and Italy. This compound was developed by Yamanouchi Pharmaceutical (now Astellas Pharma) and introduced in Japan in 1975 . It is known for its effectiveness in suppressing cough without the dissociative effects associated with other morphinan derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dimemorfan involves several steps:
Reaction of 2-(2-ene-4-oxo-cyclohexyl) ethylamine with 4-methyl phenylacetyl chloride: to prepare a compound.
Ring-closure reaction: in the presence of phosphorus trioxyhalogen to form another intermediate.
Protection of the carbonyl group: using ethanediol.
Reaction with iodomethane: followed by de-protection without purification.
Reduction: using a hydrogenation reagent and Lewis acid or aluminum chloride.
Cyclization and salification: with phosphoric acid to obtain this compound phosphate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of advanced techniques and equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Dimemorfan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: The compound can be reduced using hydrogenation reagents to form reduced morphinan derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include hydrogenation reagents, oxidizing agents, and halogenating agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Dimemorfan has several scientific research applications:
Chemistry: It is used as a reference compound in the study of morphinan derivatives and their chemical properties.
Biology: this compound is studied for its effects on biological systems, particularly its antitussive properties.
Industry: this compound is used in the pharmaceutical industry for the production of antitussive medications.
Mechanism of Action
Dimemorfan acts as a potent agonist of the sigma-1 receptor. Unlike other morphinan derivatives, it does not significantly act as an NMDA receptor antagonist, which reduces its dissociative effects and abuse potential. The sigma-1 receptor is involved in modulating neurotransmitter release and has neuroprotective properties . This compound’s antitussive effect is believed to be due to its action on the cough center in the medulla .
Comparison with Similar Compounds
Dimemorfan is similar to other morphinan derivatives such as dextromethorphan and its active metabolite dextrorphan. it is unique in its reduced side effects and lower abuse potential due to its lack of significant NMDA receptor antagonism . Other similar compounds include:
- Dextromethorphan
- Dextrorphan
- Codeine
- Pholcodine
- Noscapine
- Butamirate
- Pentoxyverine
- Tipepidine
- Cloperastine
- Levocloperastine .
This compound stands out due to its potent sigma-1 receptor agonism and minimal dissociative effects, making it a safer alternative for cough suppression.
Properties
CAS No. |
36309-01-0 |
---|---|
Molecular Formula |
C18H25N |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1 |
InChI Key |
KBEZZLAAKIIPFK-NJAFHUGGSA-N |
Isomeric SMILES |
CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1 |
SMILES |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Canonical SMILES |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Related CAS |
36304-84-4 (phosphate salt[1:1]) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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